Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate
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Overview
Description
Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester functional group, a double bond in the Z-configuration, and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate typically involves the use of alkyne and alkene chemistry. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The presence of the triple bond allows for unique reactivity, enabling the compound to act as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate: The E-isomer of the compound, which has different spatial arrangement and reactivity.
Methyl 6,6-dimethylhept-2-ynoate: A similar compound lacking the double bond, which affects its chemical properties and reactivity.
Uniqueness
Methyl (Z)-6,6-dimethylhept-2-en-4-ynoate is unique due to its combination of a Z-configured double bond and a triple bond, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl (Z)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-5-7-9(11)12-4/h5,7H,1-4H3/b7-5- |
InChI Key |
CRCKVBFXCBHEJE-ALCCZGGFSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)C#CC=CC(=O)OC |
Origin of Product |
United States |
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